dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: Approximately 388.4 g/mol
This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, and DNA structures. Its diverse chemical and biological properties make it an essential building block for drug development .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate. One common approach involves the condensation of 1,3-dicarbonyl compounds (such as dimethyl malonate) with appropriate aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Analyse Chemischer Reaktionen
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate participates in various chemical reactions:
Oxidation/Reduction: It can undergo oxidation or reduction reactions, leading to modified derivatives.
Substitution: The compound’s carboxylate groups are susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like strong acids/bases, oxidizing agents, and reducing agents play a role.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate finds applications in various fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of novel materials.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Vergleich Mit ähnlichen Verbindungen
While dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is unique in its structure, it shares similarities with other imidazole-containing compounds. These include clemizole, etonitazene, and astemizole, each with distinct pharmacological profiles .
Eigenschaften
Molekularformel |
C22H21N3O5 |
---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
dimethyl 5-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-13(19-14(2)24-25(20(19)26)18-8-6-5-7-9-18)23-17-11-15(21(27)29-3)10-16(12-17)22(28)30-4/h5-12,24H,1-4H3 |
InChI-Schlüssel |
BMIHWRXZFCRSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.